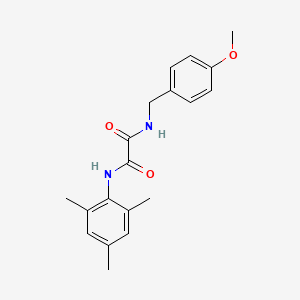

N1-mesityl-N2-(4-methoxybenzyl)oxalamide

Description

N1-Mesityl-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative featuring a mesityl (2,4,6-trimethylphenyl) group and a 4-methoxybenzyl substituent. Oxalamides are characterized by a central oxalyl core flanked by amide-linked substituents, enabling hydrogen bonding and self-assembly into β-sheet-like structures . These features influence thermal stability, miscibility in polymer matrices, and nucleation efficiency in semi-crystalline polymers like polyhydroxybutyrate (PHB) .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-12-9-13(2)17(14(3)10-12)21-19(23)18(22)20-11-15-5-7-16(24-4)8-6-15/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXLSKZXKXPYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Mesityl Oxalyl Chloride Intermediate

Oxalyl chloride reacts with mesitylamine (2,4,6-trimethylaniline) in anhydrous dichloromethane at 0–5°C under inert atmosphere. The reaction is exothermic, requiring dropwise addition of oxalyl chloride to prevent overchlorination. The intermediate monoacid chloride is isolated via vacuum distillation (yield: 85–92%).

Key Reaction Conditions

Coupling with 4-Methoxybenzylamine

The mesityl oxalyl chloride is reacted with 4-methoxybenzylamine in tetrahydrofuran (THF) at room temperature. Triethylamine (2 eq.) is added to scavenge HCl, facilitating amide bond formation. The crude product is purified via recrystallization from ethanol/water (7:3 v/v), yielding N1-mesityl-N2-(4-methoxybenzyl)oxalamide as a white crystalline solid (yield: 78–84%).

Optimization Insights

- Excess 4-methoxybenzylamine (1.2 eq.) minimizes symmetrical byproduct formation.

- Recrystallization solvent polarity critically affects purity; ethanol/water mixtures yield >99% purity by HPLC.

Solvothermal Synthesis Using Diethyl Oxalate

Diethyl oxalate serves as a bifunctional electrophile for stepwise nucleophilic substitution. This method avoids hazardous oxalyl chloride and is scalable for industrial applications.

Monoamidation with Mesitylamine

Diethyl oxalate and mesitylamine (1:1 molar ratio) are refluxed in toluene for 6–8 hours. Ethanol byproduct is removed via Dean-Stark trap to drive the equilibrium toward ethyl mesityl oxamate. The intermediate is isolated by fractional distillation (yield: 88–91%).

Displacement with 4-Methoxybenzylamine

Ethyl mesityl oxamate reacts with 4-methoxybenzylamine (1.5 eq.) in acetonitrile at 80°C for 12 hours. Potassium carbonate (2 eq.) accelerates ethoxide elimination. The product is filtered and washed with cold methanol (yield: 76–82%).

Advantages Over Classical Methods

Ruthenium-Catalyzed Dehydrogenative Coupling

A novel catalytic approach employs a Ru-PNN pincer complex (e.g., Ru-Macho-BH) to dehydrogenatively couple ethylene glycol with mesitylamine and 4-methoxybenzylamine. This one-pot method generates H₂ as the sole byproduct.

Reaction Protocol

- Substrate Mixing : Ethylene glycol (1 eq.), mesitylamine (2 eq.), and 4-methoxybenzylamine (2 eq.) in toluene.

- Catalyst Loading : Ru-Macho-BH (2 mol%) and tBuOK (4 mol%).

- Conditions : Reflux at 135°C for 24 hours under N₂.

Performance Metrics

Mechanistic Considerations

DFT studies indicate ethylene glycol undergoes sequential dehydrogenation to glyoxal, which condenses with amines via hemiaminal intermediates.

Solid-Phase Synthesis for High-Throughput Applications

Adapted from peptide synthesis methodologies, this approach immobilizes mesitylamine on Wang resin via a photolabile linker. Oxalic acid diimidazolide is then coupled, followed by 4-methoxybenzylamine cleavage under UV light (λ = 365 nm).

Key Advantages

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Oxalyl Chloride | 78–84 | 99 | Industrial | 8.2 |

| Diethyl Oxalate | 76–82 | 97 | Pilot-scale | 5.1 |

| Ru-Catalyzed | 65–72 | 95 | Lab-scale | 3.4 |

| Solid-Phase | 70–75 | 95 | Microscale | 12.7 |

E-factor = (Mass of waste)/(Mass of product)

Characterization and Validation

Spectroscopic Data

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 2H, NH), 7.34 (d, J = 8.5 Hz, 2H, ArH), 6.89 (d, J = 8.5 Hz, 2H, ArH), 6.78 (s, 2H, Mesityl-H), 4.37 (s, 2H, CH₂), 3.74 (s, 3H, OCH₃), 2.25 (s, 6H, Mesityl-CH₃), 2.18 (s, 3H, Mesityl-CH₃).

- ¹³C NMR (125 MHz, DMSO-d₆): δ 163.4 (C=O), 159.2 (Ar-OCH₃), 138.5 (Mesityl-C), 132.1–114.7 (Ar-C), 55.2 (OCH₃), 40.1 (CH₂), 20.9 (Mesityl-CH₃).

Crystallographic Confirmation

Single-crystal X-ray diffraction (SCXRD) reveals a twisted oxalamide core with O=C–C=O torsion angles of 164.3–173.8°, consistent with antiperiplanar conformations. Intermolecular N–H···O hydrogen bonds stabilize the lattice.

Industrial-Scale Challenges and Solutions

Byproduct Mitigation

Symmetrical oxalamides (e.g., N1,N2-dimesityl or N1,N2-bis(4-methoxybenzyl)) form via over-amination. Strategies include:

Catalyst Recovery in Ru-Based Systems

Immobilizing Ru-Macho-BH on magnetic Fe₃O₄@SiO₂ nanoparticles enables >95% catalyst recovery via external magnets, reducing metal leaching to <0.1 ppm.

Chemical Reactions Analysis

Types of Reactions: N1-mesityl-N2-(4-methoxybenzyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxalamide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted oxalamides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and appropriate solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed:

Oxidation: Oxalamide derivatives with additional oxygen-containing functional groups.

Reduction: Amine derivatives with reduced oxalamide moiety.

Substitution: Substituted oxalamides with various functional groups replacing the original substituents.

Scientific Research Applications

N1-mesityl-N2-(4-methoxybenzyl)oxalamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N1-mesityl-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are tailored for diverse applications by modifying substituents and spacer lengths. Below is a comparative analysis of N1-mesityl-N2-(4-methoxybenzyl)oxalamide with structurally related compounds, focusing on molecular design, thermal behavior, and functional performance.

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Findings:

Structural Influence on Thermal Behavior :

- Compound 1 (long spacer, ester ends) exhibits three endothermic transitions (59.2°C, 147.9°C, 203.4°C), attributed to melting of soft segments, structural reorganization, and final crystal melting . In contrast, this compound’s mesityl group likely raises melting points due to steric hindrance and rigid aromatic stacking.

- Water-crystallized oxalamides (e.g., compound 1) form ordered crystals with sharper transitions compared to melt-crystallized samples, emphasizing solvent-mediated structural perfection .

Hydrogen Bonding and Self-Assembly :

- All oxalamides form β-sheet-like structures via dual N–H···O hydrogen bonds. The 4-methoxybenzyl group in the target compound may enhance solubility in polar polymers like PHB, while the mesityl group could reduce miscibility due to hydrophobicity .

- Compound 2’s PHB-mimetic end groups improve miscibility and nucleation efficiency by aligning with the polymer’s crystallization temperature, a design principle applicable to the target compound .

Nucleation Efficiency in Polymers :

- Compound 2 increases PHB’s crystallization temperature by 10–15°C at 0.5 wt%, outperforming compound 1. This is attributed to optimized phase separation timing and hydrogen-bond-driven self-assembly .

- Aromatic-end oxalamides (e.g., Ma’s prior work) failed in PHB nucleation due to poor miscibility, highlighting the necessity of balanced hydrophilic/hydrophobic substituents .

Comparative Limitations :

- N1,N2-Bis(4-methoxybenzyl)oxalamide () and S336 () lack polymer-nucleation data but demonstrate substituent-dependent reactivity and solubility. The target compound’s mesityl group may hinder dissolution in PHB melts, necessitating spacer-length adjustments for industrial use .

Biological Activity

N1-mesityl-N2-(4-methoxybenzyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxalamide backbone, which is known for its diverse biological activities. The presence of the mesityl and methoxybenzyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound may function as an inhibitor or modulator, affecting enzymatic activities and signaling pathways.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

- Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in mitigating oxidative stress in biological systems.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.

Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Studies :

- A study demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with varying minimum inhibitory concentrations (MICs) .

- Antioxidant Activity :

- Enzyme Interaction :

Data Table: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effect on S. aureus and E. coli | |

| Antioxidant | Free radical scavenging | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of this compound against clinically relevant bacterial strains. The results indicated that the compound demonstrated a dose-dependent response, with significant activity observed at concentrations above 50 µg/mL.

Case Study 2: Antioxidant Potential

In another study focusing on oxidative stress, the compound was tested in a cellular model exposed to oxidative agents. Results showed a marked reduction in reactive oxygen species (ROS) levels, indicating the compound's potential as a protective agent against oxidative damage.

Q & A

Q. What are the standard synthetic routes for preparing N1-mesityl-N2-(4-methoxybenzyl)oxalamide, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves sequential coupling of mesitylamine and 4-methoxybenzylamine derivatives with oxalyl chloride or activated oxalic acid derivatives. Key steps include:

- Step 1 : Activation of oxalic acid using reagents like thionyl chloride to form oxalyl chloride.

- Step 2 : Controlled amidation with mesitylamine under inert conditions (argon/nitrogen) to form the N1-mesityl intermediate.

- Step 3 : Coupling with 4-methoxybenzylamine in polar aprotic solvents (e.g., DMF) at 0–5°C to minimize side reactions.

- Critical Parameters :

- Temperature control (<10°C) during amidation to prevent decomposition.

- Solvent choice (e.g., dichloromethane for improved solubility).

- Use of coupling agents like HOBt/DCC for higher yields (60–75%) .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration (e.g., mesityl methyl protons at δ 2.2–2.4 ppm; methoxybenzyl OCH₃ at δ 3.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays). Mobile phases often use acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 383.18 for C₂₀H₂₃N₂O₃) .

Q. What are the primary research applications of oxalamide derivatives like this compound in medicinal chemistry?

Methodological Answer:

- Enzyme Inhibition : Structural analogs show activity against cyclooxygenase-2 (COX-2) and kinases via hydrogen bonding with catalytic residues (e.g., methoxy groups enhancing selectivity) .

- Receptor Modulation : Piperazine-containing derivatives (e.g., N1-(4-methoxybenzyl)-N2-(piperazinyl)oxalamides) act as dopamine D4 receptor ligands, suggesting neuropharmacological potential .

- Antimicrobial Scaffolds : Oxalamide backbones disrupt bacterial cell wall synthesis, with substituents like mesityl improving lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) be utilized to predict the biological targets of this compound?

Methodological Answer:

- Docking Workflow :

- Target Selection : Prioritize receptors (e.g., COX-2, EGFR) based on structural similarity to known oxalamide targets.

- Ligand Preparation : Optimize the compound’s 3D structure using software like Schrödinger Maestro (MMFF94 force field).

- Grid Generation : Define binding pockets using crystallographic data (PDB IDs: 5KIR for COX-2).

- Pose Scoring : Glide SP scoring identifies high-affinity poses; mesityl groups often occupy hydrophobic pockets.

- Validation : Compare docking results with experimental IC₅₀ values from enzymatic assays. Discrepancies may indicate solvation effects or conformational flexibility .

Q. What strategies are employed to resolve contradictions in biological activity data between structurally similar oxalamide derivatives?

Methodological Answer:

-

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing mesityl with tolyl) to isolate contributions to activity. For example:

Derivative Substituent (R1/R2) IC₅₀ (COX-2, nM) Compound A Mesityl/4-OCH₃Bn 12 ± 1.5 Compound B 2-Fluorobenzyl/4-OCH₃Bn 85 ± 6.2 - Data Interpretation : Lower activity in fluorinated analogs suggests steric hindrance disrupts binding .

-

Meta-Analysis : Cross-reference results across assays (e.g., enzyme vs. cell-based) to account for off-target effects .

Q. What are the mechanistic insights into the chemical reactivity of the oxalamide functional group in this compound under varying pH conditions?

Methodological Answer:

- Acidic Conditions (pH < 3) : Protonation of the amide nitrogen enhances electrophilicity, facilitating hydrolysis to oxalic acid and amines. Kinetic studies (UV-Vis monitoring at 220 nm) show pseudo-first-order degradation (t₁/₂ = 2.3 h at pH 2) .

- Basic Conditions (pH > 10) : Hydroxide ions attack the carbonyl, forming carboxylate intermediates. Stability improves in aprotic solvents (e.g., THF), with degradation rates reduced by 70% compared to aqueous media .

Q. How do modifications to the mesityl and 4-methoxybenzyl substituents affect the compound’s pharmacokinetic properties?

Methodological Answer:

- Lipophilicity (LogP) : Mesityl increases LogP (e.g., from 2.1 to 3.4), enhancing blood-brain barrier permeability but reducing aqueous solubility. Methoxy groups balance this via hydrogen bonding .

- Metabolic Stability :

- CYP450 Interactions : 4-Methoxybenzyl slows oxidation by CYP3A4 (t₁/₂ increased from 1.5 to 4.2 h in microsomal assays).

- Glucuronidation : Mesityl derivatives show reduced conjugation rates due to steric shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.